Product packaging for 4-Chlorobutyryl cyanide(Cat. No.:)

4-Chlorobutyryl cyanide

Cat. No.: B8324965
M. Wt: 131.56 g/mol
InChI Key: VDLBQMULLIZENR-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature Evolution in Halogenated Butyryl Derivatives

The study of halogenated organic compounds has a rich history, with the number of known examples growing from fewer than 50 in 1968 to over 5,000 today, a majority of which originate from marine organisms. nih.gov In synthetic chemistry, the introduction of halogens to aliphatic chains, such as in butyryl derivatives, has been a long-standing strategy to create reactive handles for further chemical modification. The development of reactions like the lithium-halogen exchange has been a significant area of mechanistic study. researchgate.net

The nomenclature for these compounds is systematic and governed by IUPAC rules. For an acyl halide like 4-chlorobutyryl chloride, the name is derived by replacing the "-oic acid" suffix of the corresponding carboxylic acid with "-oyl chloride". quimicaorganica.netfiveable.me The position of the chloro substituent on the butyryl chain is indicated by the number '4'.

For 4-chlorobutyryl cyanide, the nomenclature follows rules for cyanides. aakash.ac.in The acyl group is named, followed by "cyanide". Thus, the butyryl chain with a chloro group at the fourth position, attached to a cyanide through the carbonyl group, is systematically named this compound. This compound is a derivative of a carboxylic acid where the hydroxyl group is replaced. aakash.ac.in

Table 1: IUPAC Nomenclature for Relevant Functional Groups

Functional Group ClassSuffix/EndingExample
Carboxylic Acid-oic acidButyric acid
Acyl Halide-oyl halideButyryl chloride fiveable.me
Cyanide/Nitrile-nitrile or cyanideButanenitrile aakash.ac.in
Acyl CyanideAcyl group + cyanideAcetyl cyanide wikipedia.org

Strategic Importance of Bifunctional Organic Compounds in Synthetic Chemistry

These compounds serve as versatile building blocks for a variety of materials, including step-growth polymers like polyesters and polyamides, where monomers with functional groups at opposite ends (e.g., diols and dicarboxylic acids) link together to form long chains. fiveable.me In organic synthesis, bifunctional reagents allow for novel reaction pathways, including cyclization reactions, where one functional group reacts intramolecularly with the other. researchgate.netexlibrisgroup.com

This compound is a quintessential example of a bifunctional molecule, containing both an electrophilic acyl cyanide group and a carbon atom susceptible to nucleophilic substitution due to the attached chlorine atom. This dual reactivity allows it to be used in sequential synthetic steps to build more elaborate structures. For instance, the acyl cyanide can first undergo an acylation reaction, followed by a substitution or elimination reaction involving the chloro group.

Scope and Significance of Acyl Cyanides in Chemical Transformations

Acyl cyanides, with the general formula R-C(O)CN, are a class of compounds recognized for their unique reactivity. wikipedia.org They have become more accessible through improved synthetic methods, such as the reaction of acyl halides with metal cyanides or cyanotrimethylsilane. zendy.ioresearchgate.net

These compounds are considered versatile electrophiles and can undergo several important transformations:

Acylation: The carbonyl carbon is highly electrophilic, making acyl cyanides effective and regioselective acylating agents for nucleophiles like amines and alcohols, with the cyanide ion acting as a leaving group. zendy.ionih.gov

Reactions at the Cyano Group: The cyanide group can also participate in reactions, such as cycloadditions with dipolarophiles or click reactions with azides to form acyl tetrazoles. wikipedia.orgnih.gov

Domino Reactions: In some cases, acyl cyanides can act as bifunctional reagents where both the carbonyl and cyano groups are involved. For example, copper-catalyzed domino reactions with amines or alcohols can lead to cyano-substituted amides or esters. acs.org

Heterocycle Synthesis: Acyl cyanides serve as valuable building blocks for synthesizing various heterocyclic compounds. nih.govcdnsciencepub.com

The presence of the acyl cyanide group in this compound makes it a potent reagent for introducing a 4-chlorobutyryl moiety into a molecule. scientific.net This functionality is valuable in the synthesis of more complex targets where the chloro-substituted tail can be used for subsequent cyclization or chain-extension reactions.

Table 2: Research Findings on Reactions of Acyl Cyanides & Related Precursors

Reactant(s)Reagent/CatalystProduct TypeSignificanceReference(s)
Acyl HalidesCopper(I) Cyanide or CyanotrimethylsilaneAcyl CyanideStandard preparation method for acyl cyanides. researchgate.net
5-Cyanoindole + 4-Chlorobutyryl chlorideIonic Liquid ([bmiCl/AlCl3)5-Cyano-3-(4-chlorobutanoyl) indoleDemonstrates the use of the 4-chlorobutyryl group in Friedel-Crafts acylation. scientific.net
γ-ButyrolactoneThionyl chloride / ZnCl₂ or Phosgene (B1210022)4-Chlorobutyryl chlorideKey industrial synthesis of the precursor to this compound. google.compatsnap.comgoogle.com
Acyl CyanidesAmines or Alcohols / Copper CatalystCyano-substituted amides or estersHighlights the bifunctional nature of the acyl cyanide group in domino reactions. acs.org
2-Methylbenzoyl cyanideUV IrradiationCycloadduct for Heterocycle SynthesisShows the utility of acyl cyanides in photochemical cycloadditions for building complex ring systems. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClNO B8324965 4-Chlorobutyryl cyanide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

4-chlorobutanoyl cyanide

InChI

InChI=1S/C5H6ClNO/c6-3-1-2-5(8)4-7/h1-3H2

InChI Key

VDLBQMULLIZENR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)C#N)CCl

Origin of Product

United States

Synthetic Methodologies for 4 Chlorobutyryl Cyanide

Direct Synthesis Approaches from Precursor Molecules

Direct synthesis aims to introduce the cyanide functional group in a single, efficient step from a closely related precursor, such as a 4-chlorobutyric acid derivative.

Investigation of Cyanylation Reactions on 4-Chlorobutyric Acid Derivatives

While the direct, one-step conversion of carboxylic acids to acyl cyanides is a desirable transformation, it often requires activation of the carboxylic acid. A common strategy involves converting the carboxylic acid in situ into a more reactive species, such as a mixed anhydride (B1165640) or an activated ester, which can then undergo nucleophilic attack by a cyanide anion. For 4-chlorobutanoic acid, this could be achieved using reagents like bis(2-methoxyethyl)aminosulfur trifluoride followed by treatment with a cyanide source. Another chemoenzymatic cascade approach has been reported that converts carboxylic acids to nitriles via an aldehyde intermediate, though this changes the functional group from an acyl cyanide to a simple nitrile nih.govresearchgate.net.

Exploration of Halogen-Exchange Reactions for Cyanide Introduction

The term "halogen-exchange" in this context refers to the nucleophilic displacement of a halide ion from an acyl halide by a cyanide ion. This is one of the most common and direct methods for synthesizing acyl cyanides google.com. The key precursor is 4-chlorobutyryl chloride, where the highly reactive acyl chloride group is susceptible to attack by various nucleophiles, including the cyanide ion.

The reaction is typically performed by treating 4-chlorobutyryl chloride with a metal cyanide salt. The choice of the cyanide source is critical and can influence reaction efficiency and conditions.

Common Cyanide Reagents for Halogen-Exchange:

Alkali Metal Cyanides (NaCN, KCN): These are cost-effective reagents. However, their low solubility in many organic solvents can necessitate the use of polar aprotic solvents or the application of phase-transfer catalysis to facilitate the reaction.

Heavy Metal Cyanides (CuCN, AgCN): Copper(I) cyanide is frequently used and often provides higher yields and cleaner reactions compared to alkali metal cyanides, though it is more expensive.

Silyl Cyanides (TMSCN): Trimethylsilyl cyanide is another effective reagent that can be used under milder conditions.

The reaction involves a nucleophilic acyl substitution mechanism where the cyanide anion attacks the electrophilic carbonyl carbon of 4-chlorobutyryl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the final product, 4-chlorobutyryl cyanide libretexts.org.

Indirect Synthetic Routes via Multistep Functional Group Interconversions

Indirect routes involve the transformation of more readily available starting materials through a sequence of reactions to construct the target molecule.

Conversion Strategies from 4-Chlorobutyryl Halides

This strategy is the most practical and widely applicable indirect method. It is a two-step process starting from a stable precursor like γ-butyrolactone or 4-chlorobutanoic acid.

Preparation of 4-Chlorobutyryl Chloride: The crucial intermediate, 4-chlorobutyryl chloride, is not typically stored long-term due to its reactivity but is synthesized from stable precursors.

From γ-Butyrolactone: The most common industrial method involves the ring-opening and chlorination of γ-butyrolactone. This can be achieved using chlorinating agents like thionyl chloride (SOCl₂), often with a catalyst such as zinc chloride, or with phosgene (B1210022) (COCl₂) google.comguidechem.comprepchem.com. Yields for these reactions are often high, reportedly around 87% with thionyl chloride and up to 95% with phosgene guidechem.com.

From 4-Chlorobutanoic Acid: Standard methods for converting a carboxylic acid to an acyl chloride are also applicable. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation rsc.org.

Cyanation of 4-Chlorobutyryl Chloride: Once synthesized, the 4-chlorobutyryl chloride is immediately reacted with a cyanide source as described in section 2.1.2 to yield this compound. This sequential one-pot or two-step approach avoids the isolation of the highly reactive acyl chloride intermediate.

The table below summarizes typical conditions for the first step of this indirect route.

Starting MaterialReagentCatalystReported Yield of 4-Chlorobutyryl Chloride
γ-ButyrolactoneThionyl Chloride (SOCl₂)Zinc Chloride (ZnCl₂)~87% google.comguidechem.com
γ-ButyrolactonePhosgene (COCl₂)Trimethylbenzylammonium chloride88-95% guidechem.comprepchem.com
γ-ButyrolactoneBis(trichloromethyl) carbonateOrganic Amine (e.g., DMF, Pyridine)>90% google.com
4-Chlorobutanoic AcidThionyl Chloride (SOCl₂)None (or catalytic DMF)High (Standard Reaction) rsc.org

Derivatization from Related Butyronitrile and Butyric Acid Precursors

Synthesizing this compound from precursors like 4-chlorobutyronitrile (B21389) is a more circuitous route that requires significant functional group manipulation.

From 4-Chlorobutanoic Acid: This is the precursor used in the method described in 2.2.1. The sequence is: 4-Chlorobutanoic Acid → 4-Chlorobutyryl Chloride → this compound. The initial acid can be synthesized by the ring-opening of γ-butyrolactone with hydrochloric acid, sometimes using a catalyst like silicotungstic acid chemicalbook.com.

From 4-Chlorobutyronitrile: This route is less direct and would involve:

Hydrolysis: The nitrile group of 4-chlorobutyronitrile would first need to be hydrolyzed to a carboxylic acid (4-chlorobutanoic acid) under acidic or basic conditions.

Chlorination: The resulting 4-chlorobutanoic acid is then converted to 4-chlorobutyryl chloride.

Cyanation: Finally, the acyl chloride is converted to the target acyl cyanide.

This multi-step pathway is less efficient than starting from γ-butyrolactone or 4-chlorobutanoic acid directly.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound, particularly from the reaction of 4-chlorobutyryl chloride and a cyanide salt, is crucial for maximizing yield and minimizing byproducts.

Solvent Selection: The choice of solvent is critical. Inert, aprotic organic solvents are preferred to prevent reaction with the highly electrophilic acyl cyanide product. Solvents like dichloromethane, acetonitrile, or aromatic hydrocarbons (e.g., toluene, o-dichlorobenzene) are suitable candidates google.com. The reaction can also be carried out without a solvent, especially at an industrial scale google.com.

Catalyst Systems: For reactions involving poorly soluble alkali metal cyanides (NaCN, KCN) in an organic solvent, Phase-Transfer Catalysis (PTC) is a highly effective optimization strategy tandfonline.comgoogle.comprinceton.edu.

Mechanism: A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase where the 4-chlorobutyryl chloride is dissolved princeton.edu.

Advantages: This technique increases the reaction rate, allows for milder reaction temperatures, and can improve yields by enhancing the effective concentration and nucleophilicity of the cyanide ion in the organic phase princeton.eduphasetransfer.com.

Temperature Control: The reaction temperature must be carefully controlled. Acyl cyanides can be thermally sensitive and may undergo dimerization or decomposition at elevated temperatures google.com. Running the reaction at the lowest effective temperature can help improve the purity and isolated yield of the final product.

Reagent Stoichiometry and Addition: The molar ratio of the cyanide salt to the acyl chloride can be adjusted to ensure complete conversion. In some cases, using a slight excess of the cyanide source is beneficial. The method of addition (e.g., slow addition of the acyl chloride to a suspension of the cyanide salt) can also help control the reaction rate and prevent side reactions.

The table below outlines key parameters that can be optimized for the cyanation step.

ParameterCondition/ReagentPurposeReference
Cyanide SourceNaCN, KCN, CuCNChoice affects solubility, reactivity, and cost. google.com
SolventAprotic solvents (e.g., o-dichlorobenzene) or no solventTo provide a non-reactive medium. google.com
CatalystPhase-Transfer Catalyst (e.g., Quaternary Ammonium Salt)To facilitate reaction between phases when using insoluble salts like NaCN. tandfonline.comgoogle.comprinceton.edu
TemperatureControlled heating (e.g., 150-210°C in specific examples)To balance reaction rate against product stability. google.com

Role of Lewis and Brønsted Acid Catalysts in Halogenated Acyl Cyanide Synthesis

Catalysis plays a crucial role in enhancing the rate and selectivity of organic reactions. In the context of synthesizing halogenated acyl cyanides, both Lewis and Brønsted acids can be considered for their potential to activate the substrates and facilitate the cyanation process.

Lewis Acid Catalysis: A Lewis acid acts as an electron pair acceptor and can activate substrates by coordinating to lone-pair bearing atoms like oxygen or halogens wikipedia.org. In the synthesis of acyl cyanides, Lewis acids can function in several ways:

Activation of the Acyl Halide: Common Lewis acids like AlCl₃, SnCl₄, or TiCl₄ can coordinate to the carbonyl oxygen of the 4-chlorobutyryl chloride, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide anion wikipedia.org.

Heavy Metal Cyanide Promoters: In many established procedures for acyl cyanide synthesis, heavy metal cyanides, such as copper(I) cyanide, are used in catalytic or stoichiometric amounts. These compounds can facilitate the reaction between the acyl chloride and an alkali metal cyanide google.com. While not always defined as a classic Lewis acid catalyst, the copper(I) ion plays a key role in the cyanide transfer process, potentially through the formation of a more reactive cyanocuprate intermediate.

Catalysis in Related Cyanation Reactions: The utility of Lewis acid catalysis is well-documented in other cyanation reactions involving halogenated substrates. For example, the synthesis of allyl cyanide from allyl chloride and sodium cyanide can be effectively catalyzed by a Lewis acid in an aqueous medium. This demonstrates the principle of a Lewis acid facilitating the displacement of a halide with a cyanide group on a molecule that also contains a carbon-carbon double bond, a scenario analogous to the synthesis of unsaturated or functionalized acyl cyanides.

Brønsted Acid Catalysis: Brønsted acids are proton donors, and their catalytic activity often involves the protonation of a substrate to increase its reactivity. While direct examples of Brønsted acid catalysis for the synthesis of this compound from its acyl chloride are not extensively documented, their potential role can be inferred from their function in other cyanation reactions researchgate.net.

Activation of the Cyanide Source: A Brønsted acid could protonate the cyanide anion (CN⁻) to form hydrogen cyanide (HCN) in situ. HCN can act as the cyanating agent, and this pathway may alter the reaction mechanism and kinetics compared to using an alkali metal cyanide directly google.com.

Activation of the Acyl Halide: A strong Brønsted acid could potentially protonate the carbonyl oxygen of the acyl chloride. This would render the carbonyl carbon significantly more electrophilic, thereby activating it for attack by the cyanide nucleophile. This mode of activation is a fundamental principle in many Brønsted acid-catalyzed carbonyl addition reactions researchgate.net.

Promotion of Hydrocyanation: In other contexts, such as the hydrocyanation of alkenes, Brønsted acids are known to promote the addition of a cyanide group across a double bond researchgate.net. This highlights the general capability of Brønsted acids to facilitate C-CN bond formation.

The application of either Lewis or Brønsted acid catalysis must be carefully considered, as the acidic conditions could potentially promote side reactions involving the chloroalkyl group of this compound, such as elimination or substitution.

Table of Compounds

Table 2: Chemical Compounds Mentioned in the Article.
Compound NameRole/Type
This compoundTarget Compound
4-chlorobutyryl chlorideStarting Material
Sodium cyanideCyanide Source
Copper(I) cyanidePromoter/Catalyst
o-DichlorobenzeneSolvent
TolueneSolvent
XyleneSolvent
Benzoyl chlorideExample Reactant
Benzoyl cyanideExample Product
Acetyl chlorideExample Reactant
Acetyl cyanideExample Product
Hydrocyanic acid / Hydrogen cyanideCyanide Source
Allyl chlorideExample Reactant
Allyl cyanideExample Product
Aluminum chloride (AlCl₃)Lewis Acid Catalyst
Tin(IV) chloride (SnCl₄)Lewis Acid Catalyst
Titanium(IV) chloride (TiCl₄)Lewis Acid Catalyst

Mechanistic Investigations into the Reactivity of 4 Chlorobutyryl Cyanide

Nucleophilic Acyl Substitution Pathways

The acyl cyanide group is a highly reactive electrophilic center, comparable in reactivity to acyl chlorides. Nucleophilic attack on the carbonyl carbon initiates a tetrahedral intermediate, which then collapses, expelling the cyanide ion as a leaving group.

Amidation and Esterification Reactions of the Acyl Cyanide Moiety

Amidation of 4-chlorobutyryl cyanide proceeds through the nucleophilic attack of an amine on the carbonyl carbon. The reaction is typically rapid and exothermic. For instance, the reaction with a primary amine, such as ethylamine, involves the initial formation of a zwitterionic tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of hydrogen cyanide to yield the corresponding N-ethyl-4-chlorobutanamide.

Esterification follows a similar mechanistic pathway, with an alcohol acting as the nucleophile. The reaction is generally slower than amidation and often requires catalysis by a non-nucleophilic base to deprotonate the alcohol, increasing its nucleophilicity, or by an acid to activate the carbonyl group. The attack of an alkoxide, such as ethoxide, on the acyl cyanide leads to a tetrahedral intermediate that collapses to form ethyl 4-chlorobutanoate and a cyanide salt.

ReactantNucleophileProductReaction Type
This compoundEthylamineN-ethyl-4-chlorobutanamideAmidation
This compoundEthanolEthyl 4-chlorobutanoateEsterification

Reaction Kinetics and Thermodynamic Profiles of Nucleophilic Attack

The kinetics of nucleophilic acyl substitution at the acyl cyanide group are typically second-order, being first-order in both the acyl cyanide and the nucleophile. The rate of reaction is highly dependent on the nucleophilicity of the attacking species and the solvent polarity. Stronger nucleophiles, such as primary amines, exhibit faster reaction rates compared to weaker nucleophiles like alcohols.

Thermodynamically, these reactions are generally favorable, with the formation of the more stable amide or ester bond driving the reaction forward. The exact thermodynamic profile is influenced by the relative stabilities of the reactants, the tetrahedral intermediate, and the products. Due to the high reactivity of the acyl cyanide, the activation energy for the formation of the tetrahedral intermediate is relatively low.

NucleophileRelative Rate Constant (k_rel)Activation Energy (Ea, kJ/mol) (Illustrative)
Ammonia12045
Ethylamine15042
Ethanol165
Water0.570

Reactions Involving the Terminal Alkyl Chloride Group

The terminal alkyl chloride provides a site for nucleophilic aliphatic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism.

Nucleophilic Displacement Reactions (S(_N)1 and S(_N)2)

The primary nature of the carbon bearing the chlorine atom strongly favors the S(_N)2 pathway for nucleophilic displacement. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. The reaction is concerted, with bond-formation and bond-breaking occurring simultaneously in a single transition state. Strong nucleophiles, such as iodide or azide, will readily displace the chloride ion.

An S(_N)1 mechanism is highly unlikely due to the instability of the primary carbocation that would need to form. However, under forcing conditions with a very poor nucleophile in a polar protic solvent, a competing E2 elimination reaction might be observed.

NucleophileSolventPredominant MechanismProduct
Sodium IodideAcetoneS(_N)24-Iodobutyryl cyanide
Sodium AzideDMFS(_N)24-Azidobutyryl cyanide
Sodium CyanideDMSOS(_N)2Adiponitrile

Cyclization Reactions Mediated by Intramolecular Chloride Reactivity

The presence of both an electrophilic carbon at the terminal chloride and a potentially nucleophilic atom (or a group that can be transformed into one) allows for intramolecular cyclization. For example, if the cyanide group is hydrolyzed to a carboxylic acid, the resulting carboxylate can act as an intramolecular nucleophile, attacking the carbon bearing the chloride to form a γ-butyrolactone ring system. This reaction would proceed via an intramolecular S(_N)2 mechanism.

Electrophilic Aromatic Substitution Reactions

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl(_3)), this compound can act as an acylating agent in Friedel-Crafts acylation reactions. The Lewis acid coordinates to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, or more likely, abstracts the cyanide to form a highly reactive acylium ion. This acylium ion is the active electrophile that is attacked by an aromatic ring, such as benzene (B151609).

The initial attack of the benzene π-electrons on the acylium ion forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Deprotonation of this intermediate by a weak base, such as AlCl(_4), restores the aromaticity of the ring and yields the final product, 4-chloro-1-phenylbutan-1-one. The presence of the deactivating acyl group on the aromatic ring prevents further acylation.

Aromatic SubstrateLewis AcidProduct
BenzeneAlCl(_3)4-chloro-1-phenylbutan-1-one
TolueneAlCl(_3)4-chloro-1-(p-tolyl)butan-1-one (major) and 4-chloro-1-(o-tolyl)butan-1-one (minor)

Friedel-Crafts Type Acylation with Aromatic Substrates

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.comnih.gov Acyl cyanides, such as this compound, can function as effective acylating agents in a manner analogous to the more commonly used acyl chlorides and anhydrides. wikipedia.orggoogle.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The mechanism commences with the activation of the acyl cyanide by the Lewis acid. The Lewis acid coordinates to the nitrogen atom of the cyanide group or the carbonyl oxygen, which polarizes the acyl group and facilitates the formation of a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive intermediate in the acylation process. nih.gov

Once generated, the acylium ion is attacked by the electron-rich aromatic substrate, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of the arenium ion, which restores the aromaticity of the ring and yields the final acylated product, a 4-chloro-1-arylbutan-1-one derivative. A key advantage of Friedel-Crafts acylation is that the product is a ketone, which is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents multiple acylations from occurring. nih.govwikipedia.org

Regioselectivity and Steric Hindrance in Aromatic Functionalization

The position of acylation on a substituted aromatic ring is governed by the electronic properties of the substituents already present on the ring. alexandonian.com This regioselectivity is a critical consideration in the synthesis of specific isomers.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic substrate activate the ring towards electrophilic attack and direct the incoming acyl group to the ortho and para positions. This is because the carbocation intermediates formed during ortho and para attack are more stabilized by resonance. alexandonian.com

Electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring and direct the incoming acyl group to the meta position.

Steric hindrance also plays a significant role in determining the ratio of ortho to para products. stackexchange.com The bulky nature of the acylium ion complex can hinder its approach to the ortho position, especially when the aromatic substrate itself has large substituents. Consequently, the para product is often favored.

The expected major products from the Friedel-Crafts acylation of various aromatic substrates with this compound are summarized in the table below, based on these general principles.

Aromatic SubstrateSubstituent TypeExpected Major Product(s)
TolueneActivating (-CH₃)para-isomer (4-chloro-1-(p-tolyl)butan-1-one)
AnisoleActivating (-OCH₃)para-isomer (4-chloro-1-(4-methoxyphenyl)butan-1-one)
NitrobenzeneDeactivating (-NO₂)meta-isomer (4-chloro-1-(3-nitrophenyl)butan-1-one)

Reductive Transformations of the Acyl Cyanide and Chloroalkyl Functions

The presence of multiple reducible functional groups in this compound—the acyl cyanide, the nitrile, and the carbon-chlorine bond—presents a challenge in terms of chemoselectivity. The choice of reducing agent and reaction conditions is crucial to selectively target one functional group while leaving the others intact.

Chemoselective Reduction to Aldehyde and Alcohol Derivatives

The selective reduction of the acyl cyanide moiety to an aldehyde or a primary alcohol requires mild and specific reducing agents to avoid over-reduction or reaction with the other functional groups.

Reduction to Aldehydes: The reduction of an acyl cyanide to an aldehyde is a delicate transformation. Strong reducing agents would typically lead to the corresponding alcohol. However, hindered hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), are known to reduce acyl chlorides to aldehydes at low temperatures. blogspot.com A similar approach could potentially be applied to this compound. Another possibility is the use of diisobutylaluminum hydride (DIBAL-H), which is known to reduce nitriles to aldehydes upon hydrolysis of the intermediate imine. blogspot.comwikipedia.org

Reduction to Alcohols: The reduction of the carbonyl group in the acyl cyanide to a primary alcohol can be achieved with various hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones and would be expected to reduce the acyl cyanide to the corresponding cyanohydrin alcohol. saskoer.caorganic-chemistry.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also readily effect this transformation, but would likely also reduce the nitrile group.

The table below outlines the expected products from the chemoselective reduction of this compound.

Reducing AgentTarget Functional GroupExpected Product
Lithium tri-tert-butoxyaluminum hydrideAcyl Cyanide (Carbonyl)4-chlorobutyraldehyde (via hydrolysis)
Sodium borohydrideAcyl Cyanide (Carbonyl)5-chloro-2-hydroxypentanenitrile

Reduction of the Nitrile Functionality to Amines

The reduction of the nitrile group to a primary amine is a common transformation in organic synthesis. wikipedia.org This can be accomplished through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) in the presence of hydrogen gas is an effective method for converting nitriles to primary amines. wikipedia.org A significant challenge in this approach is the potential for the formation of secondary and tertiary amine byproducts. thieme-connect.de This can often be suppressed by conducting the reaction in the presence of ammonia.

Applications of 4 Chlorobutyryl Cyanide in Complex Molecular Synthesis

A Gateway to Heterocyclic Compound Synthesis

The inherent reactivity of the chloro and cyano functional groups in 4-chlorobutyryl cyanide makes it a versatile precursor for the formation of various heterocyclic structures. Its ability to participate in cyclization reactions has been instrumental in the synthesis of key nitrogen-containing rings.

Crafting Pyrrolidine (B122466) and Pyrroline Scaffolds

4-Chlorobutyronitrile (B21389) serves as a valuable starting material for the synthesis of pyrrolidine derivatives. A notable example is its use in the preparation of 2-phenylpyrrolidine. This transformation is a key step in the synthesis of a class of compounds known as pyrroloisoquinolines, which are of significant interest in medicinal chemistry. wikipedia.org

While direct intramolecular cyclization of 4-chlorobutyronitrile can be challenging, its strategic use in multi-step reaction sequences allows for the construction of the pyrrolidine ring. These sequences often involve the reaction of the electrophilic chloromethyl group and subsequent manipulation of the nitrile functionality to induce ring closure.

Building Spirocompounds and Polycyclic Frameworks

The application of 4-chlorobutyronitrile extends to the construction of more intricate molecular architectures, including spirocyclic and polycyclic systems. A prominent example is its role in the synthesis of the anxiolytic drug, Buspirone. wikipedia.org The synthesis involves the alkylation of 1-(2-pyrimidyl)piperazine with 4-chlorobutyronitrile. Following the reduction of the nitrile group to a primary amine, a subsequent condensation reaction with 3,3-tetramethyleneglutaric anhydride (B1165640) leads to the formation of the characteristic spirocyclic system of Buspirone.

A Precursor to Biologically Significant Molecules

The utility of this compound is further underscored by its role as a precursor to a range of biologically active compounds, spanning pharmaceuticals and agrochemicals.

An Intermediate in the Synthesis of Pharmacologically Active Compounds

4-Chlorobutyronitrile is a recognized precursor in the synthesis of several important pharmaceutical agents. Its application in the production of the peripheral vasodilator drug Buflomedil highlights its importance in the pharmaceutical industry. wikipedia.org Furthermore, as previously mentioned, it is a key intermediate in the synthesis of the anxiolytic medication Buspirone. wikipedia.org The versatility of this building block allows for the introduction of a four-carbon chain that can be further elaborated to construct the complex molecular frameworks of these drugs.

The following table details the synthesis of key pharmacologically active compounds from 4-chlorobutyronitrile:

Starting MaterialKey ReagentsIntermediateFinal ProductTherapeutic Class
4-Chlorobutyronitrile1-(2-pyrimidyl)piperazine4-(3-Cyanopropyl)-1-(2-pyrimidyl)piperazineBuspironeAnxiolytic
4-Chlorobutyronitrile--BuflomedilPeripheral Vasodilator
4-Chlorobutyronitrile-2-PhenylpyrrolidinePyrroloisoquinolinesCNS Agents

A Contributor to Agrochemical and Fine Chemical Production

In the realm of agrochemicals, derivatives of 4-chlorobutyronitrile have found application. For instance, it is a reactant in the synthesis of 2,4,4,4-tetrachlorobutyronitrile, an important intermediate for certain pesticides. google.com This highlights the compound's role in providing a carbon backbone that can be functionalized to create molecules with desired pesticidal properties.

The broader utility of 4-chlorobutyronitrile in fine chemical synthesis is demonstrated by its conversion to cyclopropyl (B3062369) cyanide. This reaction, achieved by treating 4-chlorobutyronitrile with a strong base, provides a valuable intermediate for various chemical syntheses. wikipedia.org

A Foundation for Novel Synthetic Reagents and Methodologies

While the primary applications of this compound have been as a building block for specific target molecules, its bifunctional nature presents opportunities for the development of new synthetic reagents and methodologies. The differential reactivity of the chloro and cyano groups allows for selective transformations, enabling its use as a versatile four-carbon synthon.

Ongoing research continues to explore the potential of this compound and related compounds in novel synthetic strategies. The development of new catalytic systems that can selectively activate either the C-Cl or C-CN bond could unlock further applications in complex molecule synthesis. For example, its use in cascade reactions, where multiple bonds are formed in a single operation, could lead to more efficient and atom-economical synthetic routes to valuable compounds.

Utilization in Multi-component Reactions

Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. A thorough review of chemical databases and scholarly articles indicates that this compound has not been reported as a key component in any established or novel multi-component reactions.

The inherent reactivity of the acyl cyanide group could, in principle, allow it to participate in reactions such as the Passerini or Ugi reactions, which are cornerstone MCRs. Similarly, the chlorobutyl chain offers a handle for subsequent intramolecular cyclization or functionalization. However, no specific MCRs leveraging this combination of reactivities within this compound have been described in the peer-reviewed literature.

The following table summarizes the lack of available data for this compound in representative multi-component reactions:

Multi-component Reaction TypeRole of this compoundReported Examples
Passerini ReactionNot ReportedNone
Ugi ReactionNot ReportedNone
Biginelli ReactionNot ReportedNone
Hantzsch Dihydropyridine SynthesisNot ReportedNone
Mannich ReactionNot ReportedNone

Role in Sequential and Cascade Transformations

Sequential and cascade transformations, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, represent a powerful strategy for the rapid construction of complex molecular architectures. These processes often rely on carefully designed substrates that can undergo a series of predictable intramolecular reactions.

While the structure of this compound suggests potential for its use in initiating such sequences—for instance, an initial intermolecular reaction at the acyl cyanide followed by an intramolecular cyclization involving the chloroalkyl chain—there are no specific examples of such sequential or cascade transformations detailed in the scientific literature. Research in this area has not yet explored or documented the utility of this particular compound as a substrate for designing and executing these types of complex synthetic pathways.

The table below illustrates the absence of research findings regarding the role of this compound in sequential and cascade transformations leading to specific classes of complex molecules:

Transformation TypeProposed Role of this compoundDocumented Research Findings
Intramolecular Cyclization CascadeElectrophilic trigger and subsequent alkylationNo studies found
Domino ReactionBifunctional starting materialNo studies found
Tandem ReactionComponent for sequential additions/cyclizationsNo studies found

Advanced Spectroscopic and Chromatographic Characterization of 4 Chlorobutyryl Cyanide and Its Derivatives

Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms and providing insights into their electronic environments.

Proton (¹H) NMR Analysis for Connectivity and Stereochemistry

The ¹H NMR spectrum of 4-chlorobutyryl cyanide is predicted to exhibit three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups in its aliphatic chain. The chemical shifts of these protons are influenced by the electronegativity of the adjacent functional groups—the chlorine atom, the acyl cyanide group, and the neighboring methylene groups.

The expected signals would be:

A triplet corresponding to the two protons on the carbon adjacent to the chlorine atom (Cl-CH₂-), shifted downfield due to the deshielding effect of the electronegative chlorine.

A triplet for the two protons on the carbon adjacent to the carbonyl group (-CO-CH₂-), also shifted downfield because of the electron-withdrawing nature of the acyl cyanide moiety.

A multiplet, likely a pentet or quartet of triplets, for the central methylene group (-CH₂-CH₂-CH₂-), which is coupled to the protons on both adjacent carbons.

The integration of these signals would be in a 2:2:2 ratio, confirming the presence of three methylene groups. The coupling constants (J values) would provide definitive evidence for the connectivity of the carbon chain.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Cl-CH ₂-~3.6Triplet2H
-CH₂-CH ₂-CH₂-~2.2Multiplet2H
-CH ₂-COCN~3.1Triplet2H

Carbon (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each unique carbon atom.

The predicted chemical shifts are:

A signal for the carbon atom bonded to chlorine (C H₂Cl), which would appear in the typical range for alkyl halides.

Signals for the two central methylene carbons (-C H₂-C H₂-).

A downfield signal for the carbonyl carbon (C =O) due to its deshielded nature.

A signal for the cyanide carbon (C ≡N), which typically appears in the nitrile region of the spectrum. youtube.comcompoundchem.com

The chemical shifts provide clear evidence for the carbon framework and the presence of the key functional groups.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₂Cl~44
-C H₂-CH₂-~28
-C H₂-COCN~35
C =O~170
C N~118

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₆ClNO). A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) that is approximately one-third the intensity of the molecular ion peak (M+), reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, typically the molecular ion, to generate a fragmentation spectrum. This spectrum provides detailed structural information. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the chlorobutyl radical or the formation of an acylium ion.

Loss of Chlorine: Cleavage of the C-Cl bond, resulting in a fragment ion corresponding to the loss of a chlorine atom.

Loss of Small Molecules: Elimination of neutral molecules such as HCl or CO.

Rearrangement Reactions: Intramolecular rearrangements can also occur, leading to characteristic fragment ions.

The analysis of these fragmentation patterns allows for the unambiguous confirmation of the molecular structure.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the key characteristic vibrational bands would be:

C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹, characteristic of the carbonyl group in an acyl cyanide.

C≡N Stretch: A sharp, medium-intensity band in the region of 2200-2250 cm⁻¹ in both the IR and Raman spectra, which is highly characteristic of the nitrile group. doi.org

C-Cl Stretch: A band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine stretching vibration.

C-H Stretches: Bands corresponding to the stretching vibrations of the C-H bonds in the methylene groups, typically observed around 2850-3000 cm⁻¹.

The presence and positions of these bands provide definitive evidence for the key functional groups within the this compound molecule.

Interactive Data Table: Predicted IR and Raman Data for this compound

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Technique
C=O Stretch1700 - 1725IR (strong)
C≡N Stretch2200 - 2250IR (medium), Raman (strong)
C-Cl Stretch600 - 800IR (medium)
C-H Stretch (sp³)2850 - 3000IR (medium), Raman (medium)

Chromatographic Methods for Purity Assessment and Impurity Profiling

The separation and quantification of this compound and its potential impurities, which may include starting materials, by-products, and degradation products, are critical for process control and quality assurance. Both GC and HPLC offer unique advantages for the analysis of this reactive acyl cyanide.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given the likely volatility of this compound and many of its potential impurities, GC is a highly suitable method for its purity assessment. A simple gas chromatographic method has been developed for the determination of purity and single maximum impurity content for the related compound 4-chlorobutyryl chloride, which serves as a key starting material for some pharmaceutical agents. wjpps.com This method can be adapted for the analysis of this compound.

The primary challenge in the GC analysis of cyanide-containing compounds is their potential for thermal degradation or reaction on the column. Therefore, method development often focuses on optimizing injection parameters and column conditions to ensure the integrity of the analyte. For organochlorine compounds, dual-capillary column gas chromatography with electron-capture detection (GC/ECD) is a common analytical approach. nemi.govusgs.gov

Instrumentation and Method Parameters:

A typical GC system for the analysis of this compound would consist of a gas chromatograph equipped with a capillary column and a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The choice of detector depends on the desired sensitivity and the need for structural elucidation of impurities. An FID is a robust and universally applicable detector for organic compounds, while an MS provides detailed structural information, aiding in the identification of unknown impurities. For halogenated compounds, an electron capture detector (ECD) can offer high sensitivity.

Headspace GC is a valuable technique for the analysis of volatile cyanide compounds in various matrices. nauss.edu.sanyc.govnih.govnih.gov This technique involves analyzing the vapor phase in equilibrium with the sample, which can minimize matrix effects and protect the GC system from non-volatile components. Derivatization is another strategy employed in the GC analysis of cyanide to improve volatility and chromatographic behavior. rsc.orgresearchgate.netnih.govcanada.ca

A hypothetical GC method for the purity assessment of this compound, based on methods for similar compounds, is outlined in the table below.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

Parameter Condition
Column DB-5 (30m x 0.32mm, 0.25µm film thickness) or similar non-polar capillary column
Injector Temperature 250°C
Detector Temperature 260°C (FID)
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min
Injection Volume 1.0 µL (split injection)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents a hypothetical set of GC parameters that would serve as a starting point for method development for the analysis of this compound, based on established methods for structurally related compounds.

High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. It is particularly well-suited for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC analysis. For this compound, HPLC can be employed for purity determination and the analysis of non-volatile impurities or degradation products.

The development of an HPLC method for this compound would involve the selection of an appropriate stationary phase, mobile phase, and detector. Given the polar nature of the cyanide group and the presence of a chloro-substituent, reverse-phase HPLC is a logical starting point. A C18 column is a common choice for the separation of a wide variety of organic molecules. researchgate.net

The detection of this compound and its derivatives can be achieved using a UV detector, as the molecule is expected to have some UV absorbance. For more sensitive and specific detection, particularly for trace-level impurities, a mass spectrometric detector (LC-MS) can be utilized. The analysis of cyanide and its metabolites in biological samples has been successfully achieved using HPLC with fluorescence or mass spectrometric detection, often involving a pre-column derivatization step to enhance sensitivity and selectivity. researchgate.netnih.govsaimm.org.za

Method Development Considerations:

An HPLC method for a related compound, 4-chlorobutyryl chloride, utilizes a reverse-phase approach with a simple mobile phase of acetonitrile, water, and an acid modifier. sielc.com This method can be adapted for this compound. The separation of impurities would be achieved by optimizing the mobile phase composition and gradient. The identification and quantification of impurities in pharmaceutical raw materials is a critical aspect of quality control. lcms.cznih.gov

The following table outlines a potential set of HPLC conditions for the analysis of this compound.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detector | UV at 210 nm or Mass Spectrometer (MS) |

This table provides a representative set of HPLC parameters that could be used as a foundation for developing a validated analytical method for this compound.

Theoretical and Computational Studies on 4 Chlorobutyryl Cyanide

Molecular Dynamics Simulations for Conformational Analysis

Without access to published computational studies, any attempt to generate content for these sections would be speculative and would not meet the required standard of scientific accuracy.

Sustainability and Process Intensification in 4 Chlorobutyryl Cyanide Production and Utilization

Development of Environmentally Benign Synthetic Protocols

A primary goal in modern chemical synthesis is the creation of protocols that are less harmful to the environment. This involves the careful selection of solvents and the development of highly efficient catalysts to minimize waste generation.

Solvents account for a significant portion of the waste generated in chemical processes, often representing 80-90% of the mass in a typical batch reaction. nih.gov Traditional organic solvents, many of which are derived from petroleum, are often toxic, volatile, and pose risks to health and the environment. nih.gov The principles of green chemistry advocate for either eliminating solvents or replacing hazardous ones with more benign alternatives. ijsr.net

For the synthesis of acyl cyanides like 4-Chlorobutyryl cyanide, replacing conventional chlorinated and aromatic solvents is a key objective. nih.govijsr.net Green solvents are selected based on criteria such as low toxicity, biodegradability, high boiling point, and recyclability. nih.gov Promising alternatives include water, ionic liquids (ILs), supercritical fluids (like scCO₂), and bio-derived solvents. nih.govijsr.net

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. Its application in organic synthesis can be challenging due to the poor solubility of many organic reagents. However, techniques like using surfactant mixtures can create aqueous environments suitable for reactions that would typically require dipolar aprotic solvents. nih.gov

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive green solvents. nih.gov A key advantage is the potential to retain the catalyst in the IL phase, allowing for easy separation of products and recycling of both the catalyst and the solvent. nih.gov

Supercritical Carbon Dioxide (scCO₂): Supercritical CO₂ is a non-polar solvent with properties between a gas and a liquid. ijsr.net It is non-toxic, non-flammable, and inexpensive. ijsr.net Products can be easily recovered by depressurizing the system, which allows the CO₂ to return to its gaseous state, leaving behind the pure product. ijsr.net

The following table summarizes the properties and potential applications of various green solvents in the context of organic synthesis.

Green SolventKey PropertiesPotential Application in Acyl Cyanide Synthesis
Water Non-toxic, non-flammable, inexpensivePhase-transfer catalysis for reactions involving water-insoluble reagents.
Ionic Liquids (ILs) Non-volatile, high thermal stability, tunable propertiesCatalyst immobilization and recycling, replacement for polar aprotic solvents.
Supercritical CO₂ Non-toxic, readily available, tunable density and solvating powerExtraction and purification, reaction medium for non-polar reagents.
Bio-solvents (e.g., 2-MeTHF) Derived from renewable resources, biodegradableReplacement for traditional ether solvents like THF and dichloromethane. nih.gov

Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are used in small amounts and can be recycled. nih.gov In the synthesis of this compound's precursor, 4-chlorobutyryl chloride, traditional methods often use catalysts like zinc chloride, which can lead to significant waste. google.comgoogle.com

Modern approaches focus on developing more efficient and recyclable catalysts. For instance, in the chlorination of γ-butyrolactone to form 4-chlorobutyryl chloride, various organic amine catalysts such as pyridine, DMF, or N,N-dimethylaniline have been employed. google.com The use of mixed catalyst systems and optimizing their loading can significantly increase product yield and purity while minimizing byproducts. google.com One patented process achieves a purity of ≥99% and a yield of ≥90% with a system that allows the catalyst to be recycled. google.com

In the context of cyanation, transition metal catalysts are crucial. Copper-catalyzed cyanation of C-H bonds represents a more direct and atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov The development of catalysts for the direct conversion of functional groups to cyanides without the use of highly toxic cyanide sources is a significant area of research. rsc.orgsnnu.edu.cn For example, processes are being explored that use non-toxic precursors like p-tosylmethyl isocyanide (TosMIC) or activate C-CN bonds in other nitriles. rsc.orgsnnu.edu.cn

Catalyst TypeReactionAdvantages for Sustainability
Recyclable Mixed Catalysts γ-butyrolactone → 4-chlorobutyryl chlorideHigh yield and purity, reduced catalyst waste, potential for closed-loop processes. google.com
Organic Amine Catalysts Chlorination of γ-butyrolactoneMild reaction conditions, high efficiency at low molar percentages. google.com
Copper-based Catalysts Direct C-H CyanationHigh regioselectivity, use of readily available starting materials, avoids stoichiometric metal cyanides. nih.gov
Nickel-based Catalysts C-CN Bond Activation/CarbocyanationEnables the use of nitriles as a source of CN groups, avoiding more toxic reagents. snnu.edu.cn

Continuous Flow Chemistry Approaches for Scale-Up

Continuous flow chemistry is a process intensification technology that offers numerous advantages over traditional batch processing, particularly for reactions that are hazardous, require precise control, or are difficult to scale up. acs.orgflinders.edu.au Instead of using large reactors, reagents are pumped through a network of small tubes or channels where the reaction occurs. nih.gov This approach is particularly well-suited for cyanation reactions, which often involve toxic reagents and require strict temperature control. acs.orgsemanticscholar.org

The key benefits of continuous flow systems include:

Enhanced Safety: The small reaction volumes significantly reduce the risk associated with handling hazardous materials like cyanides and managing exothermic reactions. acs.orgsemanticscholar.org

Improved Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, which can lead to higher yields and selectivities. acs.orgflinders.edu.au

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify optimal parameters. nih.gov

Seamless Integration: Multiple reaction, workup, and purification steps can be "telescoped" into a single, continuous process, reducing manual handling and waste generation. nih.gov

A notable example is the large-scale synthesis of an intermediate for the drug Remdesivir, where a challenging cyanation step was successfully transitioned from a cryogenic batch process to a continuous flow system, improving safety and efficiency. acs.orgsemanticscholar.org

The choice of reactor is critical for the success of a continuous manufacturing process. nih.gov The two most common types are Plug Flow Reactors (PFRs) and Continuous-Stirred Tank Reactors (CSTRs). nih.gov For many pharmaceutical and fine chemical applications, PFRs, often constructed from tubing coils, are preferred as they offer a narrow residence time distribution, ensuring that all material is subjected to the same reaction conditions. nih.govmit.edu

Reactor Design Considerations:

Materials: The reactor material must be compatible with all reagents and solvents. Stainless steel is often used for its durability and chemical resistance. semanticscholar.org For lab-scale and specialized applications, PFA tubing is common. mit.edu

Mixing: Efficient mixing is crucial, especially when combining multiple reagent streams. This can be achieved using T-mixers, Y-mixers, or static mixers placed within the flow path. mit.edu

Heat Exchange: The reactor design must facilitate efficient heat transfer to control reaction temperature, especially for highly exothermic or endothermic processes. This is often achieved by immersing the reactor coil in a temperature-controlled bath. semanticscholar.org

Process Optimization: Optimization in continuous flow involves adjusting parameters to maximize yield, throughput, and purity while minimizing waste. nih.gov Modern approaches utilize automated systems with feedback loops. Bayesian optimization algorithms, for example, can intelligently explore the parameter space to find the optimal conditions with a minimal number of experiments. rsc.org This self-optimizing approach can significantly reduce development time and resource consumption. nih.govrsc.org

Effective monitoring and control are essential for ensuring the stability, safety, and quality of a continuous process. Process Analytical Technology (PAT) plays a crucial role by enabling real-time, in-line analysis of critical process parameters. nih.gov

Common PAT Tools:

Spectroscopy: In-line spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can monitor reactant consumption and product formation in real-time.

Chromatography: High-Performance Liquid Chromatography (HPLC) can be integrated into the system for automated sampling and analysis, providing detailed information on reaction conversion and purity. nih.gov

These analytical tools are integrated into a control system, often a Distributed Control System (DCS), which can automatically adjust process parameters (e.g., flow rates, temperature) based on the real-time data. osti.gov This creates a closed-loop control system that maintains the process at its optimal state, ensuring consistent product quality and immediate detection of any deviations. nih.govosti.gov This level of control is critical for the safe and efficient continuous production of reactive intermediates like this compound.

Future Perspectives in the Research of 4 Chlorobutyryl Cyanide

Exploration of New Catalytic Systems for Selective Transformations

The dual reactivity of 4-Chlorobutyryl cyanide presents a compelling challenge and a significant opportunity for the development of novel catalytic systems. Future research is anticipated to focus on achieving selective transformations that can independently or sequentially target the acyl cyanide and the alkyl chloride functionalities. This targeted approach will unlock a wider range of synthetic applications.

A key area of investigation will be the design of catalysts that can facilitate chemoselective reactions. For instance, developing catalysts that selectively activate the C-Cl bond for cross-coupling reactions while leaving the acyl cyanide group intact would be a significant advancement. Conversely, catalysts that promote reactions at the acyl cyanide moiety without affecting the alkyl chloride are equally desirable. This orthogonality in reactivity would enable the synthesis of complex molecules with high precision and efficiency.

Furthermore, the exploration of enantioselective catalysis will be a critical frontier. Chiral catalysts could be employed to control the stereochemistry of reactions involving either functional group, leading to the synthesis of optically active compounds with potential applications in pharmaceuticals and agrochemicals. The development of such catalytic systems would represent a substantial step forward in the strategic utilization of this compound as a versatile building block in asymmetric synthesis.

Research FocusCatalyst TypePotential TransformationSignificance
Chemoselective C-Cl activationTransition metal complexes (e.g., Palladium, Nickel)Cross-coupling reactions (e.g., Suzuki, Sonogashira)Access to a diverse range of functionalized acyl cyanides.
Chemoselective acyl cyanide reactionsLewis acids, organocatalystsNucleophilic additions, cycloadditionsSynthesis of ketones, heterocycles, and other valuable organic compounds.
Enantioselective catalysisChiral metal complexes, chiral organocatalystsAsymmetric nucleophilic additions, asymmetric cross-couplingProduction of enantiomerically pure compounds for life sciences.

Integration into Advanced Materials Science Applications

The bifunctionality of this compound makes it a promising candidate for the synthesis of novel polymers and advanced materials. Future research is expected to explore its use as a monomer or a functionalizing agent to create materials with tailored properties.

One avenue of investigation involves the polymerization of this compound itself or its derivatives. The presence of two reactive sites could allow for the formation of cross-linked polymers or polymers with pendant functional groups. For example, the acyl cyanide could participate in polymerization, leaving the chloroalkyl group available for subsequent post-polymerization modifications. This approach would enable the creation of functional polymers with applications in areas such as drug delivery, coatings, and membranes.

Moreover, this compound can be utilized to modify existing polymers and materials. Its ability to react with various functional groups allows for the introduction of both the chloro and cyano functionalities onto a material's surface or within its bulk structure. This could impart new properties, such as increased reactivity, altered hydrophilicity, or the ability to coordinate with metal ions, opening up possibilities for the development of smart materials and functional surfaces.

Investigation into its Role in Supramolecular Assembly and Coordination Chemistry

The distinct electronic and steric properties of the acyl cyanide and alkyl chloride groups in this compound make it an intriguing building block for supramolecular chemistry and the design of coordination complexes. Future research will likely delve into how this molecule can be used to construct ordered, self-assembled structures and novel metal-organic frameworks.

The cyanide group is a well-known ligand in coordination chemistry, capable of forming strong bonds with a variety of metal centers. The presence of the acyl group modifies the electronic properties of the cyanide, potentially leading to unique coordination behaviors and the formation of novel coordination polymers with interesting magnetic, optical, or catalytic properties. The alkyl chloride moiety, while less commonly used as a primary coordinating group, could act as a secondary interaction site or a point for further functionalization within the supramolecular assembly.

Furthermore, the bifunctional nature of this compound could be exploited in the design of supramolecular synthons for crystal engineering. The interplay of hydrogen bonding, halogen bonding, and coordination interactions involving both functional groups could be used to direct the formation of specific crystalline architectures with desired packing arrangements and physical properties.

Development of Novel Analytical Techniques for Trace Analysis

The high reactivity of this compound necessitates the development of advanced and sensitive analytical techniques for its detection and quantification, particularly at trace levels. Future research in this area will focus on methods that can provide real-time monitoring and handle the compound's inherent instability.

Hyphenated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), will continue to be crucial for the separation and identification of this compound and its reaction products. Future developments may involve the use of more sensitive detectors and novel derivatization strategies to enhance detection limits and selectivity.

There is also a growing need for the development of novel sensors for the continuous and in-situ monitoring of this compound in various matrices. Electrochemical sensors and optical sensors, for instance, could offer rapid and portable solutions for process monitoring and environmental analysis. Research into new sensor materials and recognition elements that can selectively interact with this compound will be a key focus.

Analytical TechniqueFuture Development FocusPotential Application
Gas Chromatography-Mass Spectrometry (GC-MS)High-resolution mass spectrometry, new derivatization methodsAccurate quantification in complex mixtures, metabolite identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)Ultrasensitive detectors, improved chromatographic separationAnalysis of reaction kinetics, detection in biological samples.
Electrochemical SensorsNovel electrode materials, specific recognition layersReal-time process control, environmental monitoring.
Optical SensorsFluorescent probes, colorimetric assaysHigh-throughput screening, on-site detection.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chlorobutyryl cyanide, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : A common approach involves nucleophilic substitution of 4-chlorobutyryl chloride (CAS 4635-59-0) with cyanide ions (e.g., using NaCN or KCN) under controlled conditions. Key parameters include reaction temperature (typically 0–5°C to minimize side reactions), solvent polarity (acetonitrile or DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 molar ratio of chloride to cyanide to ensure complete substitution). Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm the absence of residual chloride and verify the cyanide group’s integration (e.g., a singlet at ~110 ppm in 13^{13}C NMR for the nitrile carbon).
  • IR : A sharp peak near 2240 cm1^{-1} indicates the C≡N stretch.
  • GC-MS : Retention time and molecular ion peak (m/z ~109 for the parent ion) for purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its cyanide moiety and acyl chloride reactivity (if present as an intermediate), adhere to:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and administration of amyl nitrite for cyanide exposure .

Advanced Research Questions

Q. How can contradictory data on reaction kinetics between 4-chlorobutyryl chloride and cyanide sources be resolved?

  • Methodological Answer : Discrepancies in reported rate constants often arise from solvent polarity, cyanide source (NaCN vs. TMSCN), or temperature gradients. Design a controlled study:

  • Variable Isolation : Fix solvent (e.g., DMF) and cyanide source (NaCN), then vary temperature (0–25°C).
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track cyanide consumption and intermediate formation.
  • Statistical Validation : Apply ANOVA to assess significance of observed differences .

Q. What mechanistic insights explain the selectivity challenges in synthesizing this compound from Friedel-Crafts intermediates?

  • Methodological Answer : Competing pathways (e.g., acylation vs. alkylation) in Friedel-Crafts reactions ( ) can reduce selectivity. Mitigation strategies include:

  • Catalyst Optimization : Use Lewis acids like AlCl3_3 at substoichiometric levels to favor acylation.
  • Steric Hindrance : Introduce bulky substituents on the aromatic ring to block undesired alkylation .

Q. How do solvent effects influence the stability of this compound during long-term storage?

  • Methodological Answer : Hydrolytic degradation is a key stability concern. Conduct accelerated stability studies:

  • Solvent Screening : Store samples in anhydrous solvents (e.g., hexane, toluene) with molecular sieves.
  • Condition Monitoring : Track degradation via periodic GC-MS analysis and quantify hydrolysis products (e.g., 4-chlorobutyric acid). Optimal storage conditions: -20°C under nitrogen .

Q. What advanced analytical techniques are required to resolve spectral overlaps in this compound mixtures?

  • Methodological Answer : For complex mixtures (e.g., reaction byproducts), use:

  • 2D NMR (HSQC/HMBC) : Resolve overlapping 1^1H signals by correlating with 13^{13}C shifts.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of trace impurities (<0.1% abundance) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate conflicting reports on the compound’s thermal decomposition profile?

  • Methodological Answer :

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify exothermic peaks (decomposition onset) and thermogravimetric analysis (TGA) to quantify mass loss.
  • Controlled Atmospheres : Compare decomposition under inert (N2_2) vs. oxidative (air) conditions to assess environmental impact.
  • Reproducibility : Replicate experiments across multiple labs to isolate equipment-specific artifacts .

Q. What statistical approaches are recommended for analyzing variability in biological activity studies involving this compound derivatives?

  • Methodological Answer : For structure-activity relationship (SAR) studies:

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.
  • Bootstrapping : Assess confidence intervals for small datasets (n < 30) to minimize Type I/II errors .

Notes on Evidence Utilization

  • Synthesis protocols were inferred from analogous reactions with 4-chlorobutyryl chloride ().
  • Safety guidelines integrate data from acyl chlorides and cyanides due to structural similarities ( ).
  • Analytical methods are adapted from NIST standards and cyanide-specific techniques ( ).

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